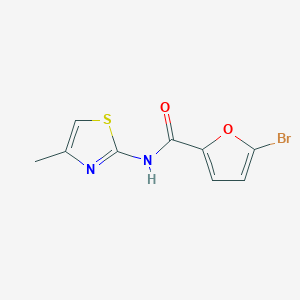![molecular formula C14H11N3O4 B5708758 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide CAS No. 5322-30-5](/img/structure/B5708758.png)
3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide
Overview
Description
3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide is 285.07495584 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
- Diorganotin(IV) Complexes Derived from Salicylaldehyde Schiff Bases : A study by Devi, Yadav, and Singh (2019) synthesized diorganotin(IV) complexes from Schiff bases, including a derivative similar to 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide. These complexes exhibited significant antimicrobial activities against Gram-positive and Gram-negative bacteria and fungal strains. The study also noted their potential as drug compounds due to their better potency compared to free ligands (Devi, Yadav, & Singh, 2019).
Anticancer Potential
- Thiazolidin-4-one Derivatives : In 2016, Deep et al. synthesized a series of 4-thiazolidinone derivatives, including compounds similar to 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide. These compounds demonstrated notable anticancer activity, highlighting their relevance in the development of new therapeutic agents (Deep et al., 2016).
Schiff Bases and Antibacterial Activity
- Schiff Bases Derived from 4-Aminobenzoic Acid : Parekh et al. (2005) synthesized Schiff bases, including 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide, and assessed their antibacterial activities. These compounds demonstrated varied effects on different bacterial strains, underscoring the influence of molecular structure on antibacterial activity (Parekh et al., 2005).
Antioxidant Activities
- Endophytic Streptomyces sp. YIM 67086 : A study by Yang et al. (2015) isolated new benzamides, including derivatives similar to 3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide, from endophytic Streptomyces. These compounds exhibited antimicrobial and antioxidant activities (Yang et al., 2015).
Antifungal Agents
- Thiazol-5-yl Benzamides : Narayana et al. (2004) prepared derivatives including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, showcasing their potential as antifungal agents. This indicates the compound's usefulness in addressing fungal infections (Narayana et al., 2004).
Solid-Phase Synthesis of Functionalised Benzamides
- Highly Functionalised Benzamides : Grimstrup and Zaragoza (2001) developed a solid-phase synthesis method for highly substituted and functionalised benzamides, offering a pathway to create diverse molecular libraries with potential applications in drug discovery (Grimstrup & Zaragoza, 2001).
Properties
IUPAC Name |
3-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-14(19)9-2-1-3-11(6-9)16-8-10-7-12(17(20)21)4-5-13(10)18/h1-8,18H,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRZOPLECMITMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416785 | |
| Record name | CDS1_004034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5322-30-5 | |
| Record name | CDS1_004034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)


![N-(4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5708697.png)


![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)
![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5708740.png)

![Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B5708750.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![N'-[2-(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
